molecular formula C17H22N6OS2 B15029169 {4-Amino-6-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate

{4-Amino-6-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate

Cat. No.: B15029169
M. Wt: 390.5 g/mol
InChI Key: IIFPDZNLPHTEIO-UHFFFAOYSA-N
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Description

{4-Amino-6-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate is a complex organic compound with a unique structure that combines a triazine ring, a morpholine ring, and a carbodithioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-Amino-6-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate typically involves multiple steps. One common method starts with the preparation of the triazine ring, followed by the introduction of the amino and dimethylphenyl groups. The morpholine ring is then attached, and finally, the carbodithioate group is introduced under specific reaction conditions. The exact conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield while minimizing waste and reducing production costs. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial production.

Chemical Reactions Analysis

Types of Reactions

{4-Amino-6-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products with high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

{4-Amino-6-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of {4-Amino-6-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine derivatives, morpholine derivatives, and carbodithioate compounds. Examples include:

    Triazine derivatives: Compounds with similar triazine rings but different substituents.

    Morpholine derivatives: Compounds with morpholine rings and various functional groups.

    Carbodithioate compounds: Compounds with carbodithioate groups and different core structures.

Uniqueness

What sets {4-Amino-6-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

The compound {4-Amino-6-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate represents a unique class of organic compounds with potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H27N7O2C_{19}H_{27}N_7O_2, and it features a triazine ring combined with a morpholine structure, which is known for its diverse pharmacological properties. The compound's structure facilitates interactions with various biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been noted that similar triazine derivatives exhibit inhibitory effects on enzymes like dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis .
  • Antitumor Activity : Preliminary studies indicate that compounds with similar structures can induce apoptosis in cancer cells by disrupting cell cycle progression and inducing DNA damage through topoisomerase inhibition .
  • Antimicrobial Properties : There is evidence suggesting that derivatives of triazine compounds possess antimicrobial activity against various pathogens, potentially making them candidates for further development as antimicrobial agents .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Cyclization Reactions : The formation of the triazine ring often involves cyclization of appropriate precursors under controlled conditions.
  • Substitution Reactions : The introduction of the morpholine and carbodithioate moieties can be achieved through nucleophilic substitution reactions.
  • Optimization : Industrial production may utilize automated systems to enhance yield and purity while minimizing costs.

Anticancer Activity

A study evaluated the cytotoxic effects of various triazine derivatives on cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MDA-MB-231 (breast cancer). Results indicated that certain derivatives exhibited significant cytotoxicity and induced apoptosis through the activation of the p53 pathway .

CompoundCell LineIC50 (µM)Mechanism
Triazine AA54915Topoisomerase inhibition
Triazine BHeLa10Apoptosis induction
Triazine CMDA-MB-23112Cell cycle arrest

Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives of triazine were tested against Gram-positive and Gram-negative bacteria. The results showed promising activity against Staphylococcus aureus and Escherichia coli, indicating the potential use of these compounds in developing new antibiotics .

BacteriaZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1832 µg/mL
Escherichia coli1564 µg/mL

Properties

Molecular Formula

C17H22N6OS2

Molecular Weight

390.5 g/mol

IUPAC Name

[4-amino-6-(2,4-dimethylanilino)-1,3,5-triazin-2-yl]methyl morpholine-4-carbodithioate

InChI

InChI=1S/C17H22N6OS2/c1-11-3-4-13(12(2)9-11)19-16-21-14(20-15(18)22-16)10-26-17(25)23-5-7-24-8-6-23/h3-4,9H,5-8,10H2,1-2H3,(H3,18,19,20,21,22)

InChI Key

IIFPDZNLPHTEIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N)CSC(=S)N3CCOCC3)C

Origin of Product

United States

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